molecular formula C10H10O4 B1361890 Methyl 2-(4-formylphenoxy)acetate CAS No. 73620-18-5

Methyl 2-(4-formylphenoxy)acetate

Cat. No. B1361890
CAS RN: 73620-18-5
M. Wt: 194.18 g/mol
InChI Key: TVJPCDPSAWVMHA-UHFFFAOYSA-N
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Description

Methyl 2-(4-formylphenoxy)acetate is a chemical compound with the empirical formula C10H10O4 . It has a molecular weight of 194.18 and is typically in solid form .


Molecular Structure Analysis

The SMILES string representation of Methyl 2-(4-formylphenoxy)acetate is O=C(OC)COC(C=C1)=CC=C1C=O . This string provides a way to represent the structure of the molecule in text format.


Physical And Chemical Properties Analysis

Methyl 2-(4-formylphenoxy)acetate is a solid . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Crystal Structure Analysis

Methyl 2-(4-formylphenoxy)acetate has been studied for its role in crystal structure formation. For instance, the compound was a major product in a reaction involving 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate, leading to the formation of various isomeric products and contributing to the understanding of molecular interactions and crystallography (Lee, Ryu, & Lee, 2017).

Chemical Synthesis and Reactions

The compound is involved in various chemical reactions. For instance, its reaction with adamantan-2-amine and (adamantan-1-yl)methylamine in butanol led to the formation of target amides and butyl esters, providing insights into reaction mechanisms and synthesis processes (Novakov et al., 2017).

Biodegradation Studies

Research has explored the biodegradation process of compounds similar to methyl 2-(4-formylphenoxy)acetate. For example, studies on 2-phenoxyethanol and its conversion into phenol and acetate by specific bacteria have provided insights into environmental biodegradation pathways and microbial interactions (Speranza et al., 2002).

Polymerization Studies

The compound has been investigated in the context of polymerization. Research on the retardation of vinyl acetate polymerization by related phenolic compounds has contributed to the understanding of polymer chemistry and the development of new materials (Parnell & Russell, 1974).

Pharmaceutical Research

Although direct references to methyl 2-(4-formylphenoxy)acetate in pharmaceutical research are limited in the provided results, the compound's structural analogs have been studied. For example, research on derivatives for potential analgesic and anti-inflammatory activities showcases the relevance of structurally similar compounds in medicinal chemistry (Dewangan et al., 2015).

Environmental and Biological Studies

Studies on related compounds have implications for environmental science and biology. For instance, research on the phytotoxic effects of polyphenols from waste waters and the impact of herbicidal ionic liquids on microbial communities offers insights into environmental toxicity and sustainability (Capasso et al., 1992; Czarny et al., 2019).

Safety And Hazards

This compound has been classified as having acute toxicity (oral) and can cause eye irritation . The safety information pictograms associated with it include GHS07, which represents a warning for acute toxicity .

properties

IUPAC Name

methyl 2-(4-formylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-10(12)7-14-9-4-2-8(6-11)3-5-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJPCDPSAWVMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353911
Record name methyl 2-(4-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-formylphenoxy)acetate

CAS RN

73620-18-5
Record name methyl 2-(4-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(4-formylphenoxy)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-hydroxybenzaldehyde (100 g, 0.818 mol) in dry DMF (1 L) was added potassium carbonate (260 g, 1.88 mol) and KI (10 g) with stirring at rt. The reaction mixture was slowly heated to 40° C. and added methylbromoacetate (104 g, 0.67 mol) with stirring and heated to 70° C. for 4 h. The reaction mixture was cooled to rt, filtered off the solid and filtrate was diluted with water (1.5 L). The aqueous mixture was extracted with EtOAc (3×750 mL), washed with 2.5% aqueous NaOH solution (2×400 mL), water and dried. The solvent was removed under vacuum to give the title compound a slight yellow solid (112 g).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
104 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4-hydroxy benzaldehyde, (1.22 g, 0.01 m), methyl glycolate (0.97 g, 0.01 m), and triphenylphosphine, (3.93 g, 0.015 m), in dry tetrahydrofuran, (50 ml) was stirred with cooling in ice and diethylazodicarboxylate, (2.61 g, 0.015 m), added dropwise. The solution was stirred at room temperature for 0.5 hours, then evaporated in vacuo to dryness. Column chromatography of the residue on silica gel eluting with chloroform yielded 1.30 g (67%) of the title compound as an oil which crystallized on standing, mp 39°-41° C., νmax (mull) 1750, 1680, 1595, 1575, 1505 cm-1.
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
3.93 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.61 g
Type
reactant
Reaction Step Two
Yield
67%

Synthesis routes and methods III

Procedure details

4-Hydroxybenzaldehyde (250 g, 2.05 M), potassium carbonate (565 g, 4.09 M), toluene (2.5 L), p-toluenesulfonic acid (39 g, 0.21 M) and iodine (2 g, catalytic) were taken in a 5 L 4-neck round bottom flask with mechanical stirrer and a Dean-Stark condenser. Methylbromoacetate (314 g, 2.05 M) was added and the reaction was refluxed for 6-8 hours, under azeotropic removal of water, while monitoring the reaction on TLC. After the completion of the reaction, water was added and the organic layer separated while the aq. layer was extracted with toluene (2×500 ml). The combined organic layers were washed with brine and concentrated under vacuum to yield 4-((carbomethoxy)methoxy)benzaldehyde as an oily material (385 g, Y=97%, P=99%).
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
565 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
314 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

4-Hydroxybenzaldehyde (250 g, 2.05 M), potassium carbonate (565 g, 4.09 M), toluene (2.5 L), p-toluenesulfonic acid (39 g, 0.21 M) and iodine (2 g, catalytic) were taken in a 5 L 4-neck round bottom flask with mechanical stirrer and a Dean-Stark condenser. Methylchloroacetate (233 g, 2.05 M) was added and the reaction was refluxed for 6-8 hours, under azeotropic removal of water, while monitoring the reaction on TLC. After the completion of the reaction, water was added and the organic layer separated while the aq. layer was extracted with toluene (2×500 ml). The combined organic layers were washed with brine and concentrated under vacuum to yield 4-((carbomethoxy)methoxy)benzaldehyde as an oily material (380 g, Y=95%, P=99%).
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
565 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
233 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(4-formylphenoxy)acetate
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Methyl 2-(4-formylphenoxy)acetate
Reactant of Route 6
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Methyl 2-(4-formylphenoxy)acetate

Citations

For This Compound
7
Citations
S Noushini, E Alipour, S Emami, M Safavi… - DARU Journal of …, 2013 - Springer
Background and the purpose of the study There has been increscent interest in the field of cancer chemotherapy by discovery and development of novel agents with high efficacy, low …
Number of citations: 43 link.springer.com
S Kesharwani, P Raj, A Paul, K Roy, A Bhanot… - European Journal of …, 2023 - Elsevier
Uracil DNA glycosylase (UDG or Ung) is a key enzyme involved in uracil excision from the DNA as a repair mechanism. Designing Ung inhibitors is thus a promising strategy to treat …
Number of citations: 1 www.sciencedirect.com
S Karlsson, JH Sörensen - Organic Process Research & …, 2012 - ACS Publications
The development of a synthetic route to the cholesterol absorption inhibitor AZD4121 is presented. Key steps are a highly enantioselective CBS reduction, a stereospecific Staudinger …
Number of citations: 18 pubs.acs.org
BB Lu, W Jiang, J Yang, YY Liu… - ACS applied materials & …, 2017 - ACS Publications
A stable microporous anionic metal–organic framework (MOF), [(CH 3 ) 2 NH 2 ] 6 [Cd 3 L(H 2 O) 2 ]·12H 2 O (1), has been synthesized via solvothermal assembly of a new resorcin[4]…
Number of citations: 93 pubs.acs.org
MI Antczak, Y Zhang, C Wang, J Doran… - Journal of medicinal …, 2017 - ACS Publications
The enzyme 15-prostaglandin dehydrogenase (15-PGDH) catalyzes the first step in the degradation of prostaglandins including PGE2. It is a negative regulator of tissue repair and …
Number of citations: 37 pubs.acs.org
A Herrmann - 2017 - opus4.kobv.de
This dissertation describes the synthesis and characterization of novel multi porphyrin-fullerene conjugates, whose functional units are connected via a rigid binding motif. These …
Number of citations: 3 opus4.kobv.de
A Karmakar, I Goldberg - CrystEngComm, 2010 - pubs.rsc.org
Tetrakis[4-(carboxymethyleneoxy)phenyl]porphyrin, a flexible tetraacid ligand, is a new attractive building block for the formulation of coordination polymers and hydrogen bonding …
Number of citations: 39 pubs.rsc.org

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